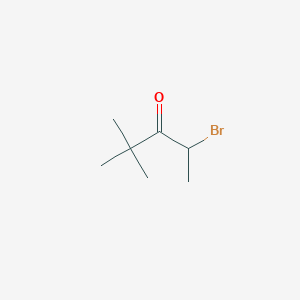

4-Bromo-2,2-dimethyl-3-pentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,2-dimethylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-5(8)6(9)7(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHSIOPOJHOGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32278-29-8 | |

| Record name | 4-bromo-2,2-dimethylpentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,2-dimethyl-3-pentanone

Introduction

4-Bromo-2,2-dimethyl-3-pentanone, with the CAS number 32278-29-8, is a halogenated derivative of pinacolone (2,2-dimethyl-3-pentanone). As an α-bromoketone, this compound is a versatile intermediate in organic synthesis, valued by researchers and drug development professionals for its unique reactivity.[1] The presence of a bromine atom adjacent to the carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, enabling a wide range of chemical transformations.[2] The sterically hindered tert-butyl group adjacent to the carbonyl imparts specific stereochemical constraints and influences the reaction pathways this molecule can undertake. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and safe handling of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 32278-29-8 | [3][4] |

| Molecular Formula | C₇H₁₃BrO | [3][4] |

| Molecular Weight | 193.08 g/mol | [3][4] |

| Appearance | Predicted: Liquid | N/A |

| Boiling Point | Predicted: 193.6 °C at 760 mmHg | N/A |

| Density | Predicted: 1.2 g/cm³ | N/A |

| LogP | 2.385 | [4] |

| Canonical SMILES | CC(C(=O)C(C)(C)C)Br | [4] |

Synthesis of this compound

The most common and direct method for the synthesis of α-bromoketones is the acid-catalyzed bromination of the corresponding ketone.[5] In the case of this compound, the precursor is 2,2-dimethyl-3-pentanone (also known as pinacolone). The reaction proceeds through an enol intermediate, which then reacts with molecular bromine.

Reaction Mechanism: Acid-Catalyzed Bromination

The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons. A weak base, such as the solvent or another molecule of the ketone, then removes an α-proton to form the enol intermediate. The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine. Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone and hydrogen bromide.

Sources

An In-depth Technical Guide to 4-Bromo-2,2-dimethyl-3-pentanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2,2-dimethyl-3-pentanone, a versatile α-bromo ketone of interest in synthetic and medicinal chemistry. This document delves into its physical and chemical properties, outlines a representative synthetic protocol, and explores its reactivity and potential applications, particularly within the realm of drug discovery.

Molecular and Physicochemical Properties

This compound, with the CAS number 32278-29-8, is a halogenated ketone featuring a bromine atom at the alpha position to the carbonyl group. This structural arrangement is pivotal to its chemical reactivity.

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO | [1][2] |

| Molecular Weight | 193.08 g/mol | [1][2] |

| CAS Number | 32278-29-8 | [1][2] |

| Predicted Boiling Point | 193.6 °C at 760 mmHg | N/A |

| Predicted Density | 1.2 g/cm³ | N/A |

| Predicted Refractive Index | 1.457 | N/A |

| LogP | 2.385 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of this compound

The synthesis of α-bromo ketones is a well-established transformation in organic chemistry. A common and effective method is the direct α-bromination of the corresponding ketone under acidic conditions.[3] This approach proceeds through an enol intermediate, which then reacts with molecular bromine.

Representative Synthetic Protocol: Acid-Catalyzed Bromination

This protocol is adapted from established procedures for the α-bromination of ketones.[4]

Objective: To synthesize this compound from 2,2-dimethyl-3-pentanone.

Materials:

-

2,2-dimethyl-3-pentanone

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-dimethyl-3-pentanone in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of molecular bromine in glacial acetic acid dropwise to the stirred ketone solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by the careful addition of a saturated sodium bicarbonate solution until the reddish-brown color of bromine disappears and the solution is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Acidic Conditions: The acid catalyst (acetic acid) promotes the formation of the enol tautomer of the ketone, which is the nucleophilic species that attacks the bromine.[3]

-

Slow Addition of Bromine: This is crucial to control the exothermicity of the reaction and to minimize the formation of dibrominated byproducts.[5]

-

Aqueous Workup with Sodium Bicarbonate: This step neutralizes the acidic catalyst and quenches any unreacted bromine.

Visualizing the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of an α-bromo ketone is characterized by a strong absorption band for the carbonyl (C=O) stretch. The presence of the electronegative bromine atom in the α-position typically shifts this absorption to a higher wavenumber compared to the corresponding unsubstituted ketone.

-

Expected C=O Stretch: 1720-1740 cm⁻¹

-

C-H Stretching (Alkyl): 2850-3000 cm⁻¹

-

C-Br Stretch: 500-700 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton on the carbon bearing the bromine atom (the α-proton) is expected to be significantly deshielded due to the electronegativity of both the bromine and the carbonyl group.

-

-CH(Br)-: A quartet around 4.5-5.0 ppm.

-

-C(CH₃)₃ (tert-butyl): A singlet around 1.2 ppm.

-

-CH₃ (next to CH(Br)): A doublet around 1.8 ppm.

¹³C NMR: The carbon atoms are in distinct chemical environments.

-

C=O (Carbonyl): ~200-210 ppm.

-

-C(Br)-: ~50-60 ppm.

-

-C(CH₃)₃ (quaternary): ~45 ppm.

-

-C(CH₃)₃ (methyls): ~26 ppm.

-

-CH₃ (next to CH(Br)): ~15-20 ppm.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the presence of the α-bromo ketone moiety. This functional group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, while the bromine atom serves as a good leaving group.

Key Reaction Pathways:

-

Nucleophilic Substitution: A wide range of nucleophiles, including amines, thiols, and alcohols, can displace the bromide ion to form new carbon-heteroatom bonds. This is a cornerstone of its synthetic utility.[6]

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.

-

Formation of α,β-Unsaturated Ketones: Elimination of HBr can be induced by a suitable base to introduce a double bond conjugated with the carbonyl group.

Significance in Drug Discovery:

α-Bromo ketones are valuable intermediates in the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant biological activity.[6][7] They are key precursors for the synthesis of thiazoles, imidazoles, and other heterocycles that are prevalent in many blockbuster drugs.[6]

The electrophilic nature of the α-carbon in α-bromo ketones has been exploited in the design of targeted covalent inhibitors. These inhibitors form a permanent covalent bond with a specific nucleophilic residue (e.g., cysteine) in the active site of a target enzyme, leading to irreversible inhibition. This strategy has been successfully employed in the development of drugs for various diseases, including cancer and viral infections.

The this compound scaffold, with its specific steric and electronic properties, can be utilized to synthesize novel analogues of existing drugs or to develop new chemical entities with unique pharmacological profiles. The tert-butyl group can impart steric hindrance that may influence selectivity and metabolic stability.

Handling and Safety Considerations

This compound should be handled with care, following standard laboratory safety procedures for hazardous chemicals. As with many α-bromo ketones, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

In Case of Exposure: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, centered around the α-bromo ketone functionality, allows for the construction of complex molecular architectures and the development of targeted therapeutic agents. A thorough understanding of its physical properties, synthetic routes, and chemical behavior is essential for its effective and safe utilization in a research and development setting.

References

- LookChem. (n.d.). This compound.

- Bibi, A., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(15), 4434. [Link]

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Hooz, J., & Bridson, J. G. (1972). A Regiospecific Construction of α-Haloketones by the Reaction of Enol Borinates with N-Bromo- and N-Chlorosuccinimide. Canadian Journal of Chemistry, 50(14), 2387-2389.

- Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140.

- Prakash, O., et al. (2012). Developments in the synthesis of α,α-dibromoacetophenones and related compounds. Journal of the Serbian Chemical Society, 77(10), 1429-1451.

- Ashcroft, M. R., & Hoffmann, H. M. R. (1978). 2,4-DIBROMO-3-PENTANONE. Organic Syntheses, 58, 17.

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 32278-29-8 | HBA27829 [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

4-Bromo-2,2-dimethyl-3-pentanone molecular weight and formula

An In-depth Technical Guide to 4-Bromo-2,2-dimethyl-3-pentanone for Researchers and Drug Development Professionals

Introduction

This compound is an alpha-haloketone, a class of organic compounds that are valuable as intermediates in organic synthesis. The presence of a bromine atom adjacent to the carbonyl group makes it a versatile substrate for a variety of chemical transformations. Understanding its properties and reactivity is crucial for its effective application in the laboratory.

Core Molecular Attributes

The fundamental characteristics of this compound are its molecular formula and weight, which are essential for stoichiometric calculations in chemical reactions.

A detailed summary of its physicochemical properties is provided in the table below.

| Property | Value |

| CAS Number | 32278-29-8[1][2][3] |

| Exact Mass | 192.01498 Da[1] |

| LogP | 2.38500[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 2[1] |

Synthesis of this compound

The synthesis of this compound typically involves the bromination of its precursor, 2,2-dimethyl-3-pentanone. This reaction is often catalyzed by an acid and proceeds through an enol or enolate intermediate.

A general workflow for the synthesis is depicted in the following diagram:

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,2-dimethyl-3-pentanone

-

Bromine

-

Phosphorus tribromide (catalyst)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirrer

-

Dropping funnel

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a condenser, dissolve 2,2-dimethyl-3-pentanone in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Add a catalytic amount of phosphorus tribromide to the stirred solution.

-

Slowly add bromine from the dropping funnel to the reaction mixture while maintaining the temperature below 10 °C. The disappearance of the bromine color indicates its consumption.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a liquid.

Reactivity and Applications in Drug Development

Alpha-bromoketones are versatile intermediates in organic synthesis. The bromine atom can be displaced by a wide range of nucleophiles, and the adjacent carbonyl group can be manipulated to form various functional groups. While specific applications of this compound in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. Its utility lies in its potential as a building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, similar alpha-haloketones are used in the synthesis of heterocyclic compounds, which are a common feature in many pharmaceutical agents.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[5]

-

Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area with plenty of water.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5][6]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. Its synthesis and reactivity are characteristic of alpha-bromoketones, making it a useful tool for the construction of more complex molecular architectures. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- LookChem. (n.d.). This compound.

- Molbase. (n.d.). This compound.

- PubChem. (n.d.). 2-Bromo-2,4-dimethylpentan-3-one.

Sources

synthesis of 4-Bromo-2,2-dimethyl-3-pentanone from 2,2-dimethyl-3-pentanone

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,2-dimethyl-3-pentanone from 2,2-dimethyl-3-pentanone

Introduction

The α-halogenation of ketones is a cornerstone transformation in organic synthesis, yielding versatile intermediates known as α-halo ketones.[1] These compounds are prized for their bifunctional nature, possessing two electrophilic sites that enable a wide array of subsequent reactions, including the synthesis of complex heterocyclic molecules often found in pharmacologically active compounds.[2][3][4] This guide provides a comprehensive technical overview of the synthesis of this compound, an α-bromo ketone, starting from the readily available 2,2-dimethyl-3-pentanone (commonly known as pinacolone).

Authored from the perspective of a Senior Application Scientist, this document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and addresses critical safety and handling considerations. The content is tailored for researchers, scientists, and drug development professionals who require a robust and reliable method for the preparation of this important synthetic building block.

Section 1: Mechanistic Insights – The Acid-Catalyzed Enol Pathway

The bromination of 2,2-dimethyl-3-pentanone is a classic example of an acid-catalyzed electrophilic α-substitution reaction.[5] Understanding the mechanism is crucial for controlling the reaction, optimizing conditions, and ensuring regioselectivity. The process proceeds through the formation of an enol intermediate, which is the active nucleophile in the reaction.[6][7]

The accepted mechanism involves several key steps:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid). This step enhances the electrophilicity of the carbonyl carbon and, more importantly, increases the acidity of the α-hydrogens.[7]

-

Enol Formation: A weak base (such as water, the solvent, or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This tautomerization from the keto form to the enol form is the slow, rate-determining step of the overall reaction.[5][7] For 2,2-dimethyl-3-pentanone, the tert-butyl group attached to the carbonyl has no α-hydrogens. Therefore, enolization can only occur towards the methyl group, ensuring the desired regioselectivity.

-

Nucleophilic Attack: The electron-rich C=C double bond of the enol acts as a nucleophile, attacking an electrophilic bromine molecule (Br₂). This results in the formation of a new carbon-bromine bond at the α-position.[6]

-

Deprotonation: The intermediate is deprotonated at the carbonyl oxygen, regenerating the carbonyl group and yielding the final product, this compound, along with the regeneration of the acid catalyst.[6]

The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, confirming that the formation of the enol is the rate-limiting step.[5] While molecular bromine is a common reagent, other sources of electrophilic bromine, such as N-bromosuccinimide (NBS), can also be employed, sometimes offering milder conditions and easier handling.[6][8]

Section 2: Experimental Protocol – A Validated Approach

This section outlines a detailed, step-by-step methodology for the synthesis of this compound. The procedure is adapted from established methods for the α-bromination of ketones.[9][10]

Materials & Equipment

-

Reagents: 2,2-dimethyl-3-pentanone (Pinacolone), Molecular Bromine (Br₂), Glacial Acetic Acid, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution (NaHCO₃), Saturated Sodium Bisulfite solution (NaHSO₃), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser with a gas outlet (connected to a trap), ice-water bath, separatory funnel, rotary evaporator, and equipment for vacuum distillation or column chromatography.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

CAUTION: This reaction must be performed in a certified chemical fume hood due to the use of highly toxic and corrosive bromine and the evolution of HBr gas.[9] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile), is mandatory.[11][12]

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 2,2-dimethyl-3-pentanone (e.g., 10.0 g, 1.0 eq) in glacial acetic acid (e.g., 50 mL).

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid (e.g., 20 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the cooled ketone solution over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition. The characteristic red-brown color of bromine should fade as it reacts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, or until the reaction is complete. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water (approx. 200 mL). If any bromine color persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: CO₂ evolution!), and finally with saturated brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a yellow to brown oil. Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Section 3: Data Summary & Characterization

This table summarizes the key quantitative data for the synthesis.

| Parameter | 2,2-dimethyl-3-pentanone (Starting Material) | Bromine (Reagent) | This compound (Product) |

| Molecular Formula | C₇H₁₄O | Br₂ | C₇H₁₃BrO |

| Molecular Weight | 114.19 g/mol | 159.81 g/mol | 193.08 g/mol [13] |

| Equivalents | 1.0 | ~1.05 | - |

| Appearance | Colorless liquid | Red-brown fuming liquid | Colorless to yellow liquid |

| Expected Yield | - | - | 70-85% |

| CAS Number | 75-97-8 | 7726-95-6 | 32278-29-8[13] |

Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical methods:

-

¹H NMR: Expect a singlet for the tert-butyl protons, a doublet for the methyl group adjacent to the bromine, and a quartet for the proton on the bromine-bearing carbon.

-

¹³C NMR: Expect signals corresponding to the carbonyl carbon, the tert-butyl carbons, the brominated methine carbon, and the adjacent methyl carbon.

-

IR Spectroscopy: A strong absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the C=O stretch of the ketone.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Section 4: Safety & Handling

Extreme caution must be exercised throughout this procedure.

-

Bromine (Br₂): Bromine is highly toxic via inhalation and skin contact, is severely corrosive to the eyes, skin, and respiratory tract, and is a strong oxidizing agent.[11][14] Always handle liquid bromine in a fume hood, and ensure an emergency eyewash station and safety shower are immediately accessible.[12] Have a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available for spills.[12]

-

Hydrogen Bromide (HBr): This reaction evolves HBr gas, which is a toxic and corrosive irritant to the respiratory system. The entire procedure must be conducted in a well-ventilated fume hood.

-

α-Bromo Ketones: The product, this compound, is a lachrymator and a skin irritant.[9] As an alkylating agent, it should be handled with care to avoid contact and inhalation.[1]

-

Solvents: Dichloromethane is a suspected carcinogen. Glacial acetic acid is corrosive. Handle all organic solvents with appropriate care and in a well-ventilated area.

Section 5: Troubleshooting & Process Optimization

-

Polybromination: The formation of di- or tri-brominated byproducts can occur if an excess of bromine is used or if the addition is too rapid. To minimize this, use a slight excess (~1.05 eq) of bromine and add it slowly to the cooled ketone solution.[15][16] Using the ketone as the limiting reagent helps prevent over-bromination.

-

Incomplete Reaction: If TLC analysis shows significant unreacted starting material, the reaction time can be extended, or the mixture can be gently warmed (e.g., to 30-40 °C) for a short period. However, be aware that heating can increase the rate of side reactions.

-

Difficult Purification: If distillation is problematic due to co-boiling impurities, column chromatography using a hexane/ethyl acetate solvent system is an effective alternative for purification.

Conclusion

The acid-catalyzed bromination of 2,2-dimethyl-3-pentanone is a reliable and efficient method for the synthesis of this compound. A thorough understanding of the enol-based mechanism allows for precise control over the reaction, while strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. The resulting α-bromo ketone is a valuable building block, poised for use in a multitude of applications within pharmaceutical and chemical research.

References

- Master Organic Chemistry.

- Benchchem.

- Chemistry LibreTexts. 22.

- Journal of the American Chemical Society. Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone.

- National Institutes of Health (NIH).

- Wikipedia.

- Semantic Scholar.

- Royal Society of Chemistry.

- Wikipedia. α-Halo ketone.

- MDPI.

- Royal Society of Chemistry Publishing.

- Scilit. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.

- ResearchGate.

- University of California, Santa Barbara - Environmental Health & Safety.

- National Institutes of Health (NIH). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.

- Organic Chemistry Portal. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides.

- RSC Education.

- Centers for Disease Control and Prevention (CDC). Bromine.

- Slideshare. Bromine handling and safety.

- Scribd. Bromine Handling.

- Organic Syntheses. 2,4-DIBROMO-3-PENTANONE.

- Benchchem.

- Biosynth. This compound.

- BLDpharm. 4-Bromo-2,2-dimethylpentan-3-one.

- LookChem. This compound.

- ResearchGate. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis.

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 13. This compound | 32278-29-8 | HBA27829 [biosynth.com]

- 14. Bromine handling and safety | DOCX [slideshare.net]

- 15. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 16. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Spectroscopic Guide to 4-Bromo-2,2-dimethyl-3-pentanone (1-Bromopinacolone)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2-dimethyl-3-pentanone, more commonly known as 1-Bromopinacolone, is a halogenated ketone of significant interest in synthetic organic chemistry. Its utility as a building block and intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals, necessitates a thorough understanding of its structural and spectroscopic properties. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromopinacolone, offering field-proven insights into its characterization. The structural formula of 1-Bromopinacolone is C₆H₁₁BrO, and its CAS number is 5469-26-1.[1]

This document is designed to serve as a practical reference for researchers, enabling accurate identification and characterization of this compound in a laboratory setting. The causality behind experimental choices and the interpretation of spectral data are explained to ensure a self-validating system of analysis.

Molecular Structure

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 1-Bromopinacolone.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Bromopinacolone is relatively simple, reflecting the symmetry of the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃) [2]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.23 | Singlet | 9H | C(CH₃)₃ |

| b | 4.17 | Singlet | 2H | CH₂Br |

Interpretation:

-

Singlet at 1.23 ppm (9H): This signal corresponds to the nine equivalent protons of the tert-butyl group. The absence of adjacent protons results in a singlet. The chemical shift is in the expected region for alkyl protons.

-

Singlet at 4.17 ppm (2H): This downfield singlet is assigned to the two protons of the bromomethyl group (-CH₂Br). The electronegative bromine atom and the adjacent carbonyl group deshield these protons, causing them to resonate at a lower field. The lack of neighboring protons leads to a singlet multiplicity.

¹³C NMR Spectroscopy

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O | ~200-210 | The carbonyl carbon is significantly deshielded and appears far downfield. |

| C (CH₃)₃ | ~40-50 | The quaternary carbon of the tert-butyl group. |

| CH₂Br | ~30-40 | The carbon attached to the electronegative bromine atom is shifted downfield. |

| C(C H₃)₃ | ~25-30 | The three equivalent methyl carbons of the tert-butyl group. |

Causality of Chemical Shifts: The electronegativity of the oxygen and bromine atoms plays a crucial role in determining the chemical shifts. The carbonyl carbon experiences the strongest deshielding effect, followed by the carbon atom bonded to bromine. The aliphatic carbons of the tert-butyl group appear at the most upfield positions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of 1-bromo-3,3-dimethyl-2-butanone is available through the NIST WebBook.[3]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (alkane) |

| ~600-700 | Medium-Strong | C-Br stretch |

Interpretation:

-

~2970 cm⁻¹: This strong absorption is characteristic of the C-H stretching vibrations of the methyl and methylene groups in the molecule.

-

~1720 cm⁻¹: A very strong and sharp peak in this region is the hallmark of a carbonyl (C=O) group in a ketone. Its position indicates a saturated ketone environment.

-

~1470 cm⁻¹ and ~1370 cm⁻¹: These medium intensity bands are due to the bending vibrations of the C-H bonds in the alkyl groups.

-

~600-700 cm⁻¹: The absorption corresponding to the C-Br stretching vibration is typically found in this lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The electron ionization (EI) mass spectrum of 1-bromo-3,3-dimethyl-2-butanone is available from the NIST WebBook.[4]

Major Fragment Ions in the Mass Spectrum

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 178/180 | [C₆H₁₁BrO]⁺ | Molecular Ion (M⁺) |

| 121/123 | [M - C₄H₉]⁺ | α-cleavage, loss of tert-butyl radical |

| 85 | [C₅H₉O]⁺ | α-cleavage, loss of bromine radical |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Interpretation of Fragmentation:

The mass spectrum of 1-Bromopinacolone exhibits a characteristic fragmentation pattern for an α-bromoketone.

-

Molecular Ion (m/z 178/180): The presence of two peaks of roughly equal intensity for the molecular ion is a definitive indicator of the presence of a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

α-Cleavage: The most common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.

-

Loss of a tert-butyl radical ([C₄H₉]•) results in the acylium ion at m/z 121 and 123 (containing the bromine isotopes).

-

Loss of a bromine radical ([Br]•) leads to the formation of the acylium ion at m/z 85.

-

-

tert-Butyl Cation (m/z 57): The peak at m/z 57 is typically the base peak in the spectrum and corresponds to the highly stable tert-butyl cation ([C₄H₉]⁺).

Caption: Key fragmentation pathways of 1-Bromopinacolone in mass spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromopinacolone in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat liquid 1-Bromopinacolone directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or salt plates.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation from any impurities or by direct infusion if the sample is pure.

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 40 to 250.

-

The data system will record the relative abundance of each ion.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound (1-Bromopinacolone). The distinctive signals in the ¹H NMR, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum, particularly the isotopic signature of bromine, collectively serve as a reliable fingerprint for this compound. By understanding the principles behind the spectroscopic techniques and the interpretation of the resulting data, researchers can confidently utilize this valuable synthetic intermediate in their work.

References

- iChemical. 1-Bromopinacolone, CAS No. 5469-26-1.

- PubChem. Bromopinacolone. National Center for Biotechnology Information.

- NIST WebBook. 2-Butanone, 1-bromo-3,3-dimethyl-. National Institute of Standards and Technology.

- SIELC Technologies. 1-Bromopinacolone.

- NIST WebBook. 2-Butanone, 1-bromo-3,3-dimethyl- Mass Spectrum. National Institute of Standards and Technology.

- Cheméo. Chemical Properties of 2-Butanone, 1-bromo-3,3-dimethyl- (CAS 5469-26-1).

- PubChem. 1-Bromo-3-methylbutan-2-one. National Center for Biotechnology Information.

- Chemistry LibreTexts. IR Absorption Table.

- NIST WebBook. 2-Butanone, 1-bromo-3,3-dimethyl-. National Institute of Standards and Technology.

Sources

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4-Bromo-2,2-dimethyl-3-pentanone

Introduction

4-Bromo-2,2-dimethyl-3-pentanone is an α-haloketone, a class of organic compounds that serve as versatile intermediates in synthetic organic chemistry. The presence of a halogen atom adjacent to a carbonyl group imparts unique reactivity, making these compounds valuable precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₁₃BrO, possesses a molecular weight of 193.08 g/mol [1]. Its structure is characterized by a five-carbon pentanone backbone, with a bromine atom at the α-position (C4) to the carbonyl group and two methyl groups at the C2 position, forming a bulky tert-butyl group.

| Property | Value | Source |

| CAS Number | 32278-29-8 | [1] |

| Molecular Formula | C₇H₁₃BrO | [1] |

| Molecular Weight | 193.08 g/mol | [1] |

| Canonical SMILES | CC(C(=O)C(C)(C)C)Br | [1] |

| LogP | 2.385 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Stereochemistry: The Chiral Center at C4

A critical aspect of the molecular architecture of this compound is the presence of a stereocenter at the carbon atom bearing the bromine atom (C4). This carbon is bonded to four different substituents: a hydrogen atom, a bromine atom, a methyl group, and a tert-butyl carbonyl group. Consequently, this molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-4-Bromo-2,2-dimethyl-3-pentanone and (S)-4-Bromo-2,2-dimethyl-3-pentanone.

The synthesis of this compound via the direct bromination of the precursor ketone, 2,2-dimethyl-3-pentanone, typically results in a racemic mixture (an equal mixture of both enantiomers). This is due to the reaction mechanism proceeding through a planar enol intermediate, which can be attacked by the brominating agent from either face with equal probability.

While specific studies on the enantioselective synthesis of this compound are not extensively reported, modern organic synthesis offers several potential strategies. These include the use of chiral catalysts, such as proline derivatives or cinchona alkaloids, which can facilitate stereoselective α-halogenation of ketones[2][3][4]. Such methods create a chiral environment around the enol intermediate, favoring the formation of one enantiomer over the other.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the acid-catalyzed α-bromination of its corresponding ketone precursor, 2,2-dimethyl-3-pentanone (also known as pinacolone).

Reaction Mechanism

The acid-catalyzed bromination proceeds through the following steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid), which increases the electrophilicity of the carbonyl carbon.

-

Enolization: A weak base (e.g., water or the conjugate base of the acid) removes a proton from the α-carbon (C4), leading to the formation of a planar enol intermediate.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).

-

Deprotonation: The resulting protonated α-bromoketone is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on standard methods for the acid-catalyzed α-bromination of ketones.

Materials:

-

2,2-Dimethyl-3-pentanone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-dimethyl-3-pentanone (1.0 eq) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

-

Pour the reaction mixture into a separatory funnel containing cold water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with similar compounds.

¹H NMR Spectroscopy

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -C(CH₃)₃ (tert-butyl) | 1.1 - 1.3 | singlet | 9H |

| -CH(Br)CH₃ | 1.8 - 2.0 | doublet | 3H |

| -CH(Br)CH₃ | 4.5 - 4.7 | quartet | 1H |

¹³C NMR Spectroscopy

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| -C(CH₃)₃ | 26 - 28 |

| -C(CH₃)₃ | 42 - 44 |

| -CH(Br)CH₃ | 20 - 22 |

| -CH(Br)CH₃ | 48 - 52 |

| C=O | 205 - 210 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

| C-H (alkane) | 2850 - 3000 |

| C=O (ketone) | 1710 - 1730 |

| C-Br | 500 - 600 |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br)[5].

Predicted Fragmentation Pattern:

-

α-Cleavage: The most likely fragmentation pathway for ketones is α-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group[6][7]. This would lead to the formation of a tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57 and a bromoacetyl radical, or a bromoacetyl cation ([BrCH(CH₃)CO]⁺) and a tert-butyl radical.

-

Loss of Bromine: Another significant fragmentation would be the loss of a bromine radical (•Br) from the molecular ion, resulting in a fragment at m/z 113.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Scalable methodology for the catalytic, asymmetric alpha-bromination of acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2,2-dimethyl-3-pentanone

Introduction

4-Bromo-2,2-dimethyl-3-pentanone, a halogenated aliphatic ketone, serves as a crucial building block in various synthetic organic chemistry endeavors. Its utility in the synthesis of complex molecules, including potential pharmaceutical intermediates, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. A comprehensive grasp of these characteristics is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the long-term integrity of this valuable reagent.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO | [1][2] |

| Molecular Weight | 193.08 g/mol | [2] |

| Appearance | Expected to be a liquid | |

| Boiling Point | Predicted: 193.6 °C at 760 mmHg | [3] |

| LogP | Predicted: 2.12 - 2.385 | [1][3] |

Solubility Profile

The molecule possesses a polar carbonyl group and a polar carbon-bromine bond, which will contribute to its solubility in polar organic solvents. However, the presence of a bulky, nonpolar tert-butyl group and the overall hydrocarbon backbone will also confer significant lipophilicity, suggesting solubility in nonpolar solvents as well. A structurally similar compound, 1-bromopinacolone, is noted to be soluble in chloroform and methanol, and insoluble in water.[4]

Expected Qualitative Solubility in Common Laboratory Solvents:

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large hydrophobic alkyl groups are expected to dominate, leading to very low water solubility.[4] |

| Methanol | Polar Protic | Soluble | The polar protic nature of methanol should effectively solvate the carbonyl and C-Br functionalities. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is expected to be a good solvent. |

| Acetone | Polar Aprotic | Very Soluble | As a ketone itself, acetone is anticipated to be an excellent solvent due to "like-dissolves-like" principles. |

| Acetonitrile | Polar Aprotic | Soluble | A common polar aprotic solvent that should readily dissolve the compound. |

| Dichloromethane | Nonpolar | Very Soluble | Its ability to dissolve a wide range of organic compounds suggests good solubility. |

| Chloroform | Nonpolar | Very Soluble | Similar to dichloromethane, it is expected to be a very effective solvent.[4] |

| Ethyl Acetate | Moderately Polar | Soluble | Its intermediate polarity should be suitable for dissolving the compound. |

| Toluene | Nonpolar | Soluble | The nonpolar aromatic character should effectively solvate the alkyl portions of the molecule. |

| Hexane | Nonpolar | Moderately Soluble | While nonpolar, the polarity of the carbonyl and bromide may limit complete miscibility. |

Experimental Protocol: Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Methodology: Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid crystallization.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in mg/mL or mol/L.

Caption: Workflow for solubility determination.

Chemical Stability and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. As an α-bromoketone, it is susceptible to several degradation pathways. The bulky tert-butyl group adjacent to the carbonyl is expected to exert significant steric hindrance, which will influence the rates and mechanisms of these degradation reactions.

Key Potential Degradation Pathways:

-

Dehydrobromination: This is a common degradation pathway for α-haloketones, often catalyzed by bases, leading to the formation of an α,β-unsaturated ketone and hydrogen bromide.[5] In the case of this compound, the presence of a hydrogen atom on the carbon adjacent to the bromine allows for this elimination reaction. The use of a sterically hindered base, such as pyridine, is often employed to promote this E2 elimination.[5] The steric bulk of the tert-butyl group may influence the regioselectivity of this reaction if other abstractable protons are present.

-

Hydrolysis: Reaction with water can lead to the nucleophilic substitution of the bromine atom to form an α-hydroxy ketone and hydrogen bromide. This reaction can be influenced by pH. The steric hindrance from the tert-butyl group may slow the rate of nucleophilic attack at the α-carbon.[6]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-halogen bond, which is often the weakest bond in the molecule. This can lead to the formation of radical intermediates and a complex mixture of degradation products.

General Handling and Storage Recommendations:

To minimize degradation, this compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light. It is also important to note that many α-bromoketones are lachrymators and skin irritants, so appropriate personal protective equipment should be used during handling.

Experimental Protocol: Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[7][8] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80-100 °C).

-

Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH guidelines.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. Also, prepare a control sample stored under normal conditions.

-

Stress Application: Expose the samples to the respective stress conditions for a duration sufficient to achieve a target degradation of 5-20%.

-

Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[9]

Step-by-Step Development:

-

Initial Conditions: Start with a generic reversed-phase HPLC method. A C18 column is a common starting point. The mobile phase could consist of a gradient of water (with a modifier like 0.1% formic acid) and acetonitrile or methanol.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

-

Method Optimization: If co-elution occurs, systematically adjust the chromatographic parameters:

-

Mobile Phase: Modify the gradient slope, the organic solvent (acetonitrile vs. methanol), and the pH of the aqueous phase.

-

Column: Try columns with different stationary phases (e.g., C8, Phenyl, Cyano) to exploit different separation mechanisms.

-

Temperature: Adjust the column temperature to improve peak shape and resolution.

-

-

Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Caption: Workflow for stability testing and method development.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of this compound. While specific quantitative data remains to be experimentally determined, the provided estimations and detailed protocols offer a robust framework for researchers and drug development professionals. A thorough understanding and experimental verification of these properties are indispensable for the successful application of this versatile chemical intermediate in the synthesis and development of new chemical entities. The stability profile, dominated by its susceptibility to dehydrobromination and hydrolysis, underscores the importance of careful handling and storage. The outlined forced degradation and analytical method development strategies provide a clear path to ensuring the quality and reliability of this compound in a research and development setting.

References

- LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- Al-Abachi, S. A., & Al-Ghabsha, T. S. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(12), 14398–14436. [Link]

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link]

- De Paolis, A., & Baire, B. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(22), 4169. [Link]

- Quora. (2023, February 22). What is the effect of steric hindrance on the hydrolysis of haloalkanes?[Link]

- Waterman, K. C., & Swanson, J. T. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 36(3). [Link]

- McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning. [Link]

- LookChem. (n.d.). This compound.

- MedCrave. (2016, December 14).

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6), 284-293. [Link]

- Portilla, J., & Baire, B. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2873. [Link]

- R Discovery. (n.d.). Stability-Indicating HPLC Method For Determination Research Articles.

- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.

- Al-karmalawy, A. A., El-kashef, H. S., & El-sherif, Y. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Scientific reports, 11(1), 5649. [Link]

- Reddit. (2018, January 30). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?[Link]

- ResearchGate. (2006).

- PubMed. (2021, March 25).

- PubMed. (2000, January 1). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. [Link]

- Fiveable. (n.d.). α-bromoketone Definition.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- PubMed. (2025, September). α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity. [Link]

- PubChem. (n.d.). Acetone.

- University of California, Davis. (n.d.). Solvent Miscibility Table.

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. longdom.org [longdom.org]

- 3. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Bromopinacolone CAS#: 5469-26-1 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 4-Bromo-2,2-dimethyl-3-pentanone: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-Bromo-2,2-dimethyl-3-pentanone, a halogenated ketone of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into the compound's discovery and history, details its synthesis with a focus on mechanistic understanding, outlines its physicochemical properties, and explores its current and potential applications.

Introduction and Historical Context

This compound, a derivative of the sterically hindered ketone pinacolone, belongs to the important class of α-haloketones. While the specific discovery of this compound is not prominently documented in seminal literature, its existence is a logical extension of the broader exploration of α-halogenation of ketones, a fundamental transformation in organic chemistry with a rich history.

The study of α-haloketones dates back over a century and has been pivotal in the development of synthetic methodologies. These compounds are highly valued for their dual reactivity: the electrophilic carbonyl carbon and the electrophilic α-carbon, which bears a good leaving group (bromide). This functionality makes them versatile precursors for a wide array of molecular architectures.

The historical context for ketones like this compound can be traced back to the discovery of the pinacol rearrangement in 1860 by German chemist Wilhelm Fittig. This reaction provided a pathway to ketones with quaternary carbon centers adjacent to the carbonyl group, such as pinacolone (3,3-dimethyl-2-butanone), a close structural relative of the parent ketone of our topic compound. The subsequent development of halogenation reactions provided chemists with the tools to functionalize the α-position of these sterically hindered ketones, leading to the synthesis of compounds like this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the α-bromination of its parent ketone, 2,2-dimethyl-3-pentanone. Due to the presence of a single enolizable position, the reaction is inherently regioselective.

Proposed Synthetic Protocol: Acid-Catalyzed Bromination

This protocol is based on established methods for the α-bromination of ketones and is adapted for the specific substrate, 2,2-dimethyl-3-pentanone. The acid catalyst facilitates the formation of the enol intermediate, which is the active nucleophile in the reaction.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HBr), add 2,2-dimethyl-3-pentanone (1.0 equivalent) and a suitable solvent such as glacial acetic acid or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrobromic acid or sulfuric acid.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.0 equivalent) in the same solvent from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent like dichloromethane. Separate the organic layer, wash it with a saturated solution of sodium bicarbonate (to neutralize the acid) followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield this compound.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid protonates the carbonyl oxygen, increasing the acidity of the α-protons and promoting the formation of the enol tautomer, which is a more potent nucleophile than the ketone itself.

-

Controlled Bromine Addition: The slow addition of bromine at low temperatures is crucial to prevent side reactions, such as polybromination, and to control the exothermic nature of the reaction.

-

Aqueous Work-up: The washing steps are essential to remove the acid catalyst, unreacted bromine, and the hydrogen bromide byproduct, ensuring the stability and purity of the final product.

Reaction Mechanism

The acid-catalyzed bromination of 2,2-dimethyl-3-pentanone proceeds through the following steps:

Caption: Mechanism of acid-catalyzed α-bromination.

Physicochemical and Spectroscopic Properties

This compound is a liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 32278-29-8 | [1] |

| Molecular Formula | C₇H₁₃BrO | [1] |

| Molecular Weight | 193.08 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not explicitly available | - |

| Density | Not explicitly available | - |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the nine protons of the tert-butyl group, a quartet for the methine proton at the α-position, and a doublet for the three protons of the methyl group.

-

¹³C NMR: The spectrum should display five signals corresponding to the five unique carbon environments: the carbonyl carbon, the carbon bearing the bromine, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the other methyl carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1710-1730 cm⁻¹, characteristic of the C=O stretching vibration of a ketone. The C-Br stretching vibration would appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve α-cleavage on either side of the carbonyl group.

Sources

An In-depth Technical Guide to the Fundamental Reactivity of α-Bromo Ketones

Abstract

α-Bromo ketones are a class of organic compounds featuring a bromine atom on the carbon adjacent (the α-position) to a carbonyl group. This unique structural arrangement of a good leaving group (bromide) and an electron-withdrawing carbonyl group imparts a high degree of reactivity, establishing these compounds as exceptionally versatile intermediates in organic synthesis.[1] The electrophilic nature of the α-carbon is significantly enhanced, making it a prime target for a wide array of nucleophilic attacks.[2] This guide provides a comprehensive exploration of the synthesis, core reactivity—including nucleophilic substitution, elimination, and rearrangement reactions—and synthetic applications of α-bromo ketones, with a particular focus on their utility for researchers in medicinal chemistry and drug development.

Introduction: The Structural Basis of Reactivity

The reactivity of α-bromo ketones is fundamentally governed by the electronic interplay between the carbonyl group and the adjacent C-Br bond. The electron-withdrawing nature of the carbonyl oxygen polarizes the α-carbon, rendering it electrophilic. The bromine atom further amplifies this effect through its inductive pull and, more importantly, serves as an excellent leaving group. This combination makes the α-carbon highly susceptible to attack by nucleophiles and the α-protons (if present) acidic, paving the way for a rich landscape of chemical transformations.[1][2] These compounds are critical precursors for synthesizing complex heterocyclic molecules, many of which form the core of pharmacologically active agents.[3][4]

Synthesis of α-Bromo Ketones

The preparation of α-bromo ketones is a well-established field, with methods chosen based on substrate scope, desired regioselectivity, and reaction scale.

Direct α-Bromination of Ketones

The most common synthetic route is the direct bromination of a ketone at the α-position. This transformation can be catalyzed by either acid or base, proceeding through distinct mechanisms.

Acid-Catalyzed Bromination: Under acidic conditions (e.g., Br₂ in acetic acid), the reaction proceeds through an enol intermediate.[5] The rate-determining step is the formation of the enol, meaning the reaction rate is independent of the bromine concentration.[6][7] This method is generally regioselective, favoring bromination at the more substituted α-carbon due to the thermodynamic stability of the more substituted enol.[6][8]

-

Mechanism:

-

Protonation of the carbonyl oxygen by the acid catalyst.[9]

-

Tautomerization to form the enol intermediate.[9]

-

The electron-rich double bond of the enol acts as a nucleophile, attacking molecular bromine (Br₂).[5]

-

Deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-bromo ketone.[5]

-

Caption: Mechanism of Acid-Catalyzed α-Bromination.

Base-Mediated Bromination: In the presence of a base, the reaction proceeds through an enolate intermediate. This method is less commonly used for simple monobromination because the resulting α-bromo ketone is more acidic than the starting ketone, leading to further enolization and subsequent polybromination. Under basic conditions, every α-hydrogen is often replaced by a halogen.[10]

Other Synthetic Methods

A variety of modern methods offer milder conditions and broader functional group tolerance.[11] These include:

-

Using N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine, often used with a catalytic amount of acid.[4][12]

-

From Olefins: A facile method involves the conversion of olefins into α-bromo ketones using reagents like o-iodoxybenzoic acid (IBX) and a bromide source.[11]

-

From Alkynes: Alkynes can be converted to α,α-dibromoalkanones or β-bromoenol alkanoates using reagents like N,N-dibromo-p-toluenesulfonamide.[11]

Table 1: Comparison of Common Brominating Agents

| Reagent System | Conditions | Selectivity & Remarks |

| Br₂ / Acetic Acid | Acidic, RT to mild heat | Favors more substituted α-carbon. Classic, robust method.[7] |

| N-Bromosuccinimide (NBS) / H⁺ | Acidic, often photochemical | Milder alternative to Br₂. Good for sensitive substrates.[4] |

| Cupric Bromide (CuBr₂) | Reflux in solvent (e.g., CHCl₃/EtOAc) | Useful for specific substrates, avoids free Br₂.[13] |

| H₂O₂-HBr | Aqueous, dioxane | Rapidly brominates aryl methyl ketones.[11] |

Core Reactivity Pathways

The dual electrophilic centers (carbonyl carbon and α-carbon) and the acidic α-protons dictate the reactivity of α-bromo ketones.[3]

Nucleophilic Substitution (Sₙ2 Pathway)

The primary reaction pathway is nucleophilic substitution at the α-carbon. The reaction proceeds via a classic Sₙ2 mechanism, where a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion.[14] This reaction is exceptionally efficient due to the activation by the adjacent carbonyl group.